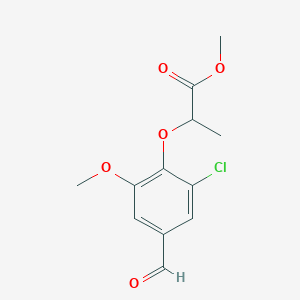![molecular formula C14H14N2O2 B2525333 N-[1-(3-Cyanophenyl)-2-methoxyethyl]but-2-ynamide CAS No. 2411304-35-1](/img/structure/B2525333.png)
N-[1-(3-Cyanophenyl)-2-methoxyethyl]but-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3-Cyanophenyl)-2-methoxyethyl]but-2-ynamide, also known as TAT-Lys-OMe or TAT-Lysine-OMe, is a synthetic peptide that has been widely used in scientific research. This peptide is composed of a cell-penetrating peptide (CPP) called TAT, which is derived from the HIV-1 transactivator of transcription protein, and a lysine residue that is linked to an O-methyl group and a nitrile group. TAT-Lys-OMe has been shown to have a variety of biological activities, including the ability to cross cell membranes and enter cells, as well as the ability to interact with intracellular targets.
Wirkmechanismus
The mechanism of action of N-[1-(3-Cyanophenyl)-2-methoxyethyl]but-2-ynamide is not fully understood, but it is believed to involve the interaction of the TAT peptide with cell surface receptors and the subsequent internalization of the peptide into cells. Once inside the cell, the lysine residue of N-[1-(3-Cyanophenyl)-2-methoxyethyl]but-2-ynamide can interact with intracellular targets and deliver therapeutic agents or modulate protein activity.
Biochemical and Physiological Effects:
N-[1-(3-Cyanophenyl)-2-methoxyethyl]but-2-ynamide has been shown to have a variety of biochemical and physiological effects. The peptide has been shown to enter cells and localize to the cytosol and nucleus. N-[1-(3-Cyanophenyl)-2-methoxyethyl]but-2-ynamide has also been shown to interact with intracellular targets, including transcription factors and enzymes. The peptide has been used to deliver a variety of therapeutic agents, including proteins, peptides, nucleic acids, and small molecules. N-[1-(3-Cyanophenyl)-2-methoxyethyl]but-2-ynamide has also been used to modulate protein activity and signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[1-(3-Cyanophenyl)-2-methoxyethyl]but-2-ynamide is its ability to enter cells and deliver therapeutic agents or modulate protein activity. This peptide has been widely used in drug delivery and protein transduction applications. However, one limitation of N-[1-(3-Cyanophenyl)-2-methoxyethyl]but-2-ynamide is its potential toxicity at high concentrations. The peptide has been shown to cause cell death at high concentrations, and care must be taken to use appropriate concentrations in experiments.
Zukünftige Richtungen
There are many potential future directions for research on N-[1-(3-Cyanophenyl)-2-methoxyethyl]but-2-ynamide. One area of interest is the development of new therapeutic agents that can be delivered using N-[1-(3-Cyanophenyl)-2-methoxyethyl]but-2-ynamide. This peptide has the potential to deliver a wide range of therapeutic agents, including proteins, peptides, nucleic acids, and small molecules. Another area of interest is the development of new intracellular targeting strategies using N-[1-(3-Cyanophenyl)-2-methoxyethyl]but-2-ynamide. This peptide has been used to target intracellular proteins and modulate their activity, and there is potential for further development of this approach. Finally, there is potential for the development of new cell-penetrating peptides based on the N-[1-(3-Cyanophenyl)-2-methoxyethyl]but-2-ynamide structure.
Synthesemethoden
N-[1-(3-Cyanophenyl)-2-methoxyethyl]but-2-ynamide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The TAT peptide is first synthesized using Fmoc chemistry, and the lysine residue is added using standard coupling reagents. The O-methyl and nitrile groups are then introduced using appropriate protecting groups and deprotection steps. The final product is purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and other analytical techniques.
Wissenschaftliche Forschungsanwendungen
N-[1-(3-Cyanophenyl)-2-methoxyethyl]but-2-ynamide has been used in a wide range of scientific research applications, including drug delivery, protein transduction, and intracellular targeting. The cell-penetrating ability of N-[1-(3-Cyanophenyl)-2-methoxyethyl]but-2-ynamide allows it to enter cells and deliver drugs or other molecules to intracellular targets. This peptide has been used to deliver a variety of therapeutic agents, including proteins, peptides, nucleic acids, and small molecules. N-[1-(3-Cyanophenyl)-2-methoxyethyl]but-2-ynamide has also been used to target intracellular proteins and modulate their activity.
Eigenschaften
IUPAC Name |
N-[1-(3-cyanophenyl)-2-methoxyethyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-3-5-14(17)16-13(10-18-2)12-7-4-6-11(8-12)9-15/h4,6-8,13H,10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEPEWLAIZMNRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(COC)C1=CC=CC(=C1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4,5-triethoxybenzamide](/img/structure/B2525250.png)
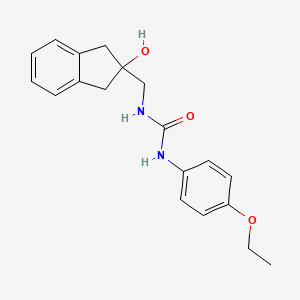
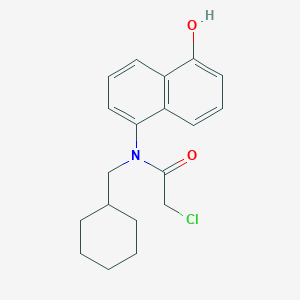
![1-(4-tert-butylphenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2525254.png)
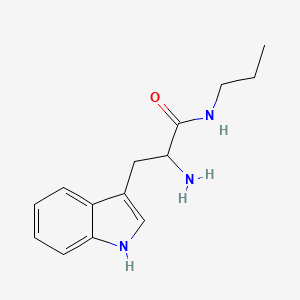
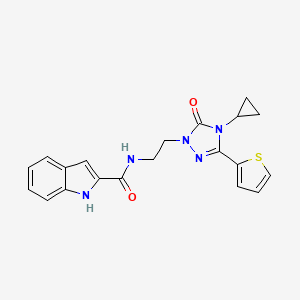
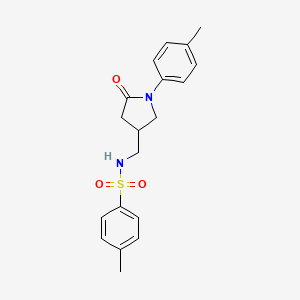

![11-(4-Butoxyphenyl)-5-{[(3,4-difluorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2525266.png)
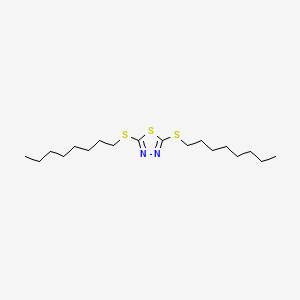
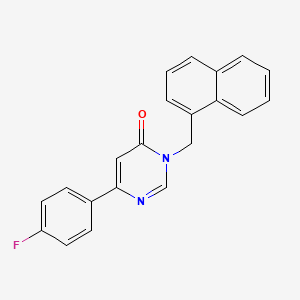
![(E)-1-(4-Fluorophenyl)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]prop-2-en-1-one](/img/structure/B2525270.png)
![(Z)-methyl 2-(6-methoxy-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2525271.png)
